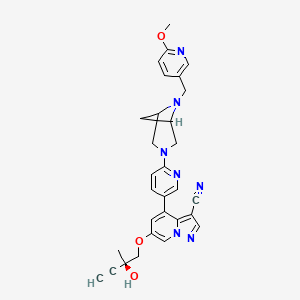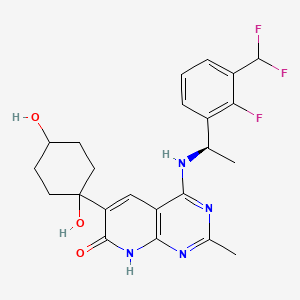
Sos1-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-7 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising candidate for therapeutic interventions in RAS-driven cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sos1-IN-7 is synthesized through a series of chemical reactions involving pyridine-pyrimidine derivatives. The preparation method involves the use of specific reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sos1-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products: The major products formed from these reactions are derivatives of this compound, which are evaluated for their inhibitory activity against the SOS1 protein .
Applications De Recherche Scientifique
Sos1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the RAS signaling pathway and its role in cancer progression. In biology, this compound is employed to investigate the molecular mechanisms underlying cell proliferation and survival. In medicine, it holds potential as a therapeutic agent for treating RAS-driven cancers, such as lung and colorectal cancers .
Mécanisme D'action
Sos1-IN-7 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for the RAS protein. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of the RAS signaling pathway, thereby inhibiting cell proliferation and survival. This mechanism makes this compound a valuable candidate for targeting cancers with mutations in the RAS gene .
Comparaison Avec Des Composés Similaires
- BAY-293
- BI-3406
- HM99462
Comparison: Sos1-IN-7 is unique in its high potency and selectivity for the SOS1 protein. Compared to similar compounds like BAY-293 and BI-3406, this compound exhibits a distinct binding mode and higher inhibitory activity. This makes it a more effective inhibitor of the SOS1 protein, offering greater potential for therapeutic applications .
Propriétés
Formule moléculaire |
C23H25F3N4O3 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-6-(1,4-dihydroxycyclohexyl)-2-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H25F3N4O3/c1-11(14-4-3-5-15(18(14)24)19(25)26)27-20-16-10-17(23(33)8-6-13(31)7-9-23)22(32)30-21(16)29-12(2)28-20/h3-5,10-11,13,19,31,33H,6-9H2,1-2H3,(H2,27,28,29,30,32)/t11-,13?,23?/m1/s1 |
Clé InChI |
TWVXXNYGWUGIAX-FCBPISLCSA-N |
SMILES isomérique |
CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F |
SMILES canonique |
CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


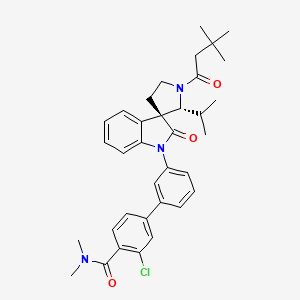
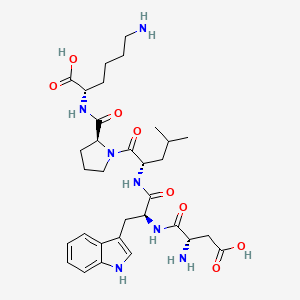
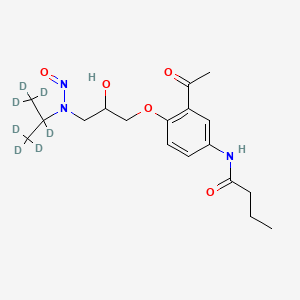
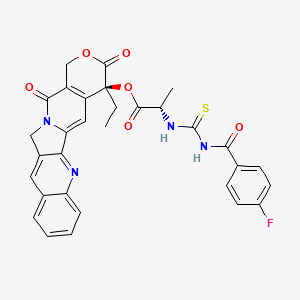
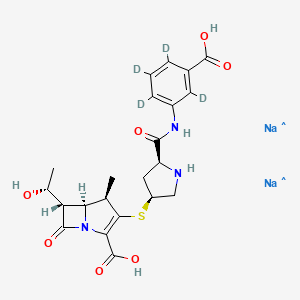
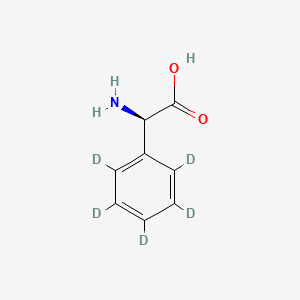
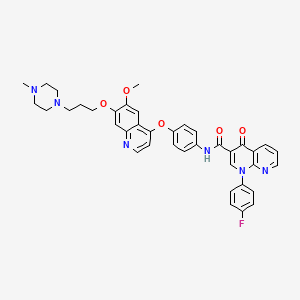
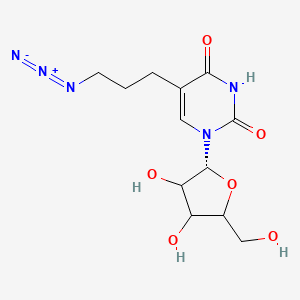
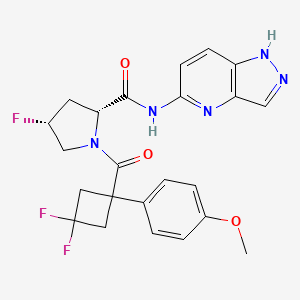
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
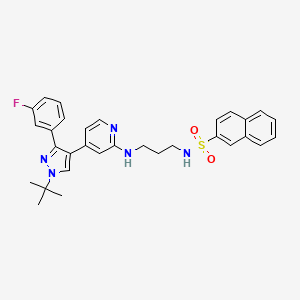
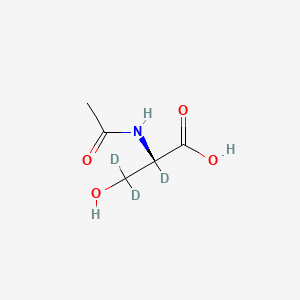
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
